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Compound of Interest

Compound Name: 1,1,2-Trifluorobut-1-en-4-ol

Cat. No.: B1365210 Get Quote

In the landscape of modern drug discovery and materials science, the strategic incorporation of

fluorine atoms into organic molecules is a cornerstone for innovation. Fluorine's unique

electronic properties can profoundly influence a molecule's metabolic stability, binding affinity,

lipophilicity, and pKa, making fluorinated synthons highly sought after by medicinal and

agricultural chemists.[1][2][3] 1,1,2-Trifluorobut-1-en-4-ol (CAS No. 97168-13-3) emerges as

a particularly valuable building block, possessing a unique combination of a reactive

trifluorovinyl group and a primary alcohol. This bifunctionality allows for orthogonal chemical

modifications, providing a flexible scaffold for the synthesis of complex target molecules.

This guide offers a comprehensive exploration of the physicochemical properties, analytical

characterization, synthesis, and chemical reactivity of 1,1,2-Trifluorobut-1-en-4-ol, designed

for researchers, scientists, and drug development professionals. The insights provided herein

are grounded in established chemical principles and data from authoritative sources, intended

to empower scientists to fully leverage the potential of this versatile reagent.

PART 1: Core Physicochemical Characteristics
1,1,2-Trifluorobut-1-en-4-ol is a colorless liquid with a characteristic pungent odor.[4] Its core

properties are summarized in the table below. The presence of three electron-withdrawing

fluorine atoms on the vinyl group significantly influences its electronic and physical

characteristics. For instance, the predicted pKa of 14.37 is notably lower than that of its non-

fluorinated counterpart, butan-1-ol (pKa ~16), highlighting the increased acidity of the hydroxyl

proton due to the inductive effect of the nearby fluoroalkene moiety.[4][5]
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Property Value Source(s)

CAS Number 97168-13-3 [5][6]

Molecular Formula C₄H₅F₃O [6]

Molecular Weight 126.08 g/mol [6]

Appearance Colorless liquid [4][5]

Odor Pungent [4]

Boiling Point 93 °C [4]

Density 1.240 g/cm³ [4][7]

Flash Point 49.2 °C [4]

Refractive Index 1.359 [4]

Vapor Pressure 10.059 mmHg at 25°C [4]

pKa (Predicted) 14.37 ± 0.10 [4][5]

PART 2: Analytical Characterization &
Spectroscopic Profile
Accurate characterization is critical for confirming the identity and purity of 1,1,2-Trifluorobut-
1-en-4-ol. While a complete experimental dataset is not publicly available, a robust analytical

profile can be predicted based on its structure and data from analogous compounds.[8]

Workflow for Structural Verification
The following workflow ensures a comprehensive and validated characterization of the

compound.
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Caption: Standard analytical workflow for structural confirmation.

Expected Spectroscopic Features
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¹H NMR: The spectrum is expected to show distinct signals for the two methylene groups (-

CH₂-) and the hydroxyl proton (-OH). The methylene group adjacent to the oxygen (C4)

would likely appear as a triplet, while the methylene group at C3 would be a more complex

multiplet due to coupling with both the C4 protons and the vinylic fluorine. The hydroxyl

proton will be a broad singlet, and its chemical shift will be concentration-dependent.

¹³C NMR: Four carbon signals are expected. The carbon atoms of the trifluorovinyl group (C1

and C2) will exhibit large C-F coupling constants. C1, bonded to two fluorine atoms, will

show a large triplet, while C2, bonded to one fluorine, will appear as a doublet. The signals

for C3 and C4 will be further downfield.

¹⁹F NMR: This is the most informative technique for fluorinated compounds. Three distinct

fluorine environments are present. The two geminal fluorine atoms on C1 will likely be

diastereotopic and may show complex splitting patterns due to geminal F-F coupling and

vicinal coupling to the fluorine on C2 and the proton on C3. The single fluorine on C2 will

also show coupling to the C1 fluorines and the C3 protons. The use of computational tools

can aid in the prediction and interpretation of these complex spectra.[9]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption

band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the

alcohol.[10][11][12] A sharp peak around 1650-1700 cm⁻¹ corresponding to the C=C stretch

of the fluorinated alkene should be visible. C-F stretching vibrations will produce strong,

sharp absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[10][11]

[12]

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show the molecular

ion peak (M⁺) at m/z 126.08. Common fragmentation patterns would include the loss of

water (M-18), loss of a hydroxyl radical (M-17), and cleavage of the C-C bonds, yielding

fragments characteristic of the trifluorovinyl moiety.

Protocol 1: NMR Spectroscopic Analysis
Sample Preparation: Prepare a solution of ~5-10 mg of 1,1,2-Trifluorobut-1-en-4-ol in 0.6

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: CDCl₃ is a standard, non-

polar solvent. DMSO-d₆ can be useful for better resolution of the -OH proton signal.
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¹H NMR Acquisition: Acquire a standard proton spectrum. If the -OH proton is of interest,

perform a D₂O exchange experiment to confirm its assignment.

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum using a standard

reference (e.g., external CFCl₃). This provides chemical shifts and integration for the fluorine

atoms.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135

experiment can be run to differentiate between CH₂ and CH groups.

Data Processing and Interpretation: Process the spectra (phasing, baseline correction,

integration). Correlate the signals across all spectra to make definitive structural

assignments. Use predicted spectra from databases or software as a guide.[13]

PART 3: Synthesis and Purification
While specific literature on the synthesis of 1,1,2-Trifluorobut-1-en-4-ol is sparse, a plausible

and robust synthetic route can be designed based on established organofluorine chemistry,

likely starting from a protected 3-butyn-1-ol.

Proposed Synthetic Pathway
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Caption: A plausible synthetic route to the target molecule.

Protocol 2: Illustrative Synthesis and Purification
Disclaimer: This is a generalized, illustrative protocol. Actual reaction conditions would require

optimization.
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Protection: To a solution of 3-butyn-1-ol in dichloromethane (DCM), add imidazole followed

by tert-butyldimethylsilyl chloride (TBDMSCl) at 0°C. Allow the reaction to warm to room

temperature and stir until completion (monitored by TLC). Rationale: Protection of the alcohol

prevents unwanted side reactions in subsequent steps.

Trifluorovinylation: This is the key step and can be complex. A potential route involves the

reaction of the protected alkyne with a suitable fluorinating agent or a multi-step sequence

involving halogenation and fluorine exchange. The specific reagents and conditions would

need to be developed based on methods for creating trifluorovinyl groups.[14]

Deprotection: Dissolve the crude protected intermediate in tetrahydrofuran (THF). Add a

solution of tetrabutylammonium fluoride (TBAF) and stir at room temperature. Rationale:

TBAF is a standard reagent for the mild cleavage of silyl ethers.

Work-up and Extraction: Quench the reaction with water and extract the product with an

organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by fractional distillation under reduced pressure or by

column chromatography on silica gel. Rationale: Distillation is effective for thermally stable

liquids, while chromatography provides high purity for research-grade material.

Characterization: Confirm the identity and purity of the final product using the analytical

workflow described in Part 2.

PART 4: Chemical Reactivity and Synthetic Utility
The synthetic value of 1,1,2-Trifluorobut-1-en-4-ol lies in the distinct reactivity of its two

functional groups.
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Caption: Key reaction pathways for 1,1,2-Trifluorobut-1-en-4-ol.

Reactions at the Alcohol: The primary alcohol can undergo standard transformations such as

oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides

or anhydrides, and ether formation. These reactions allow for the introduction of diverse

functionalities.

Reactions of the Trifluorovinyl Group: The trifluorovinyl moiety is highly electron-deficient due

to the three fluorine atoms, making it an excellent Michael acceptor. It can readily react with

a wide range of soft nucleophiles (e.g., thiols, amines, enolates) in conjugate addition

reactions. This reactivity is central to its use as a building block for constructing more
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complex fluorinated molecules.[15] The electron-poor nature of the double bond also makes

it a suitable dienophile in Diels-Alder cycloadditions.

This dual reactivity allows for a modular approach to synthesis. One functional group can be

reacted selectively while the other remains available for a subsequent transformation, providing

a powerful tool for building molecular diversity.

PART 5: Safety and Handling
1,1,2-Trifluorobut-1-en-4-ol is a flammable liquid and an irritant. Proper safety precautions are

mandatory.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat.[5]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of vapors. Keep away from heat, sparks, and open flames.

First Aid:

Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if

irritation occurs.[5]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[5]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion
1,1,2-Trifluorobut-1-en-4-ol is a high-value synthetic intermediate characterized by its unique

combination of a primary alcohol and an electrophilic trifluorovinyl group. Its physicochemical

properties, driven by the strong inductive effect of the fluorine atoms, make it a potent tool for

medicinal and materials chemists. A thorough understanding of its spectroscopic profile,

reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full

potential in the synthesis of novel, high-performance molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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